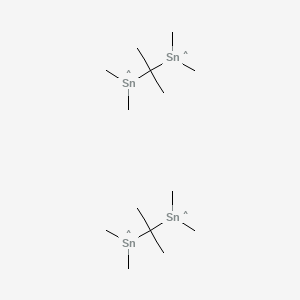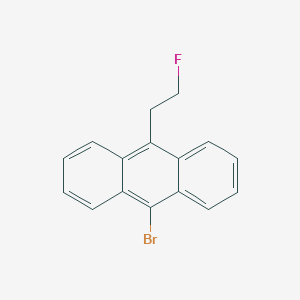
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It features a pyridinium ion attached to a 1,3-dithiolan ring, with a perchlorate anion
准备方法
The synthesis of 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate typically involves the reaction of pyridine with 1,3-dithiolane in the presence of a suitable oxidizing agent to form the pyridinium ion. The resulting product is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts.
化学反应分析
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide, altering the compound’s properties.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
作用机制
The mechanism by which 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridinium ion can interact with nucleophilic sites in biological molecules, affecting their activity and stability .
相似化合物的比较
Similar compounds to 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate include:
1-(1,3-Dithiolan-2-yl)benzene: This compound features a benzene ring instead of a pyridinium ion, leading to different chemical properties and reactivity.
1-(1,3-Dithiolan-2-yl)imidazole: The imidazole ring provides different electronic properties and potential biological activities compared to the pyridinium ion.
1-(1,3-Dithiolan-2-yl)pyrrole:
The uniqueness of this compound lies in its combination of a pyridinium ion and a dithiolan ring, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
91679-44-6 |
|---|---|
分子式 |
C8H10ClNO4S2 |
分子量 |
283.8 g/mol |
IUPAC 名称 |
1-(1,3-dithiolan-2-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C8H10NS2.ClHO4/c1-2-4-9(5-3-1)8-10-6-7-11-8;2-1(3,4)5/h1-5,8H,6-7H2;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
SNBCAQKWTFJVGU-UHFFFAOYSA-M |
规范 SMILES |
C1CSC(S1)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)



![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)



